Fesoterodine Fumarate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(E)-but-2-enedioic acid;[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37NO3.C4H4O4/c1-18(2)26(29)30-25-13-12-21(17-28)16-24(25)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6;5-3(6)1-2-4(7)8/h7-13,16,18-20,23,28H,14-15,17H2,1-6H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t23-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHXMIASLKXGBU-RNCYCKTQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC1=C(C=C(C=C1)CO)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)OC1=C(C=C(C=C1)CO)[C@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=C/C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H41NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00904655 | |
| Record name | Fesoterodine fumarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00904655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
527.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
286930-03-8 | |
| Record name | Fesoterodine fumarate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=286930-03-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fesoterodine fumarate [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0286930038 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fesoterodine fumarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00904655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-but-2-enedioic acid; [2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FESOTERODINE FUMARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EOS72165S7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacology of Fesoterodine Fumarate: Mechanisms and Interactions
Mechanism of Action and Receptor Binding Dynamics
Fesoterodine (B1237170) fumarate (B1241708) operates as a prodrug, meaning it is administered in an inactive form and is converted within the body into its active therapeutic agent. nus.edu.sg Its pharmacological effects are mediated through its active metabolite, which interacts with specific receptors in the urinary bladder to alleviate symptoms of overactive bladder. drugbank.compfizermedical.com
The therapeutic action of fesoterodine is achieved through competitive antagonism of muscarinic receptors. pfizermedical.com After its conversion to the active metabolite, this compound binds to muscarinic receptors, primarily in the bladder's detrusor muscle. patsnap.com This binding action directly blocks acetylcholine (B1216132), a neurotransmitter responsible for initiating muscle contractions, from activating these receptors. nus.edu.sg By competitively inhibiting acetylcholine, the antagonist prevents the signaling cascade that leads to involuntary bladder contractions. nus.edu.sgpatsnap.com This results in the relaxation of the bladder smooth muscle. pfizermedical.com
Fesoterodine itself has no detectable antimuscarinic activity. portico.org Upon oral administration, it is rapidly and extensively hydrolyzed by ubiquitous, non-specific esterases in the plasma and tissues into its active metabolite, 5-hydroxymethyl tolterodine (B1663597) (5-HMT), also known as desfesoterodine. pfizermedical.comnih.govwikipedia.orgnih.gov This conversion is so complete that the parent compound, fesoterodine, cannot be detected in plasma. portico.orgnih.gov
The antimuscarinic activity of the drug is entirely attributable to 5-HMT. pfizermedical.comportico.org This metabolic pathway, relying on non-specific esterases rather than the cytochrome P450 (CYP) enzyme system, ensures a consistent and predictable exposure to the active moiety, independent of a patient's CYP2D6 genotype. nih.gov 5-HMT is the primary pharmacologically active principle of fesoterodine. nih.gov
The active metabolite of fesoterodine, 5-HMT, is a potent antagonist that binds to all five human muscarinic receptor subtypes (M1, M2, M3, M4, and M5). nih.gov Research has demonstrated its high affinity across these subtypes without significant selectivity for any single one. nih.govnih.gov The binding affinities, expressed as pKi values (the negative logarithm of the inhibition constant, Ki), indicate a strong interaction with all five receptors. medchemexpress.com
| Muscarinic Receptor Subtype | pKi Value |
|---|---|
| M1 | 8.0 |
| M2 | 7.7 |
| M3 | 7.4 |
| M4 | 7.3 |
| M5 | 7.5 |
Data Source: MedChemExpress. medchemexpress.com
While 5-HMT is considered a non-subtype selective muscarinic antagonist based on its similar affinity for all five receptor subtypes, it exhibits a degree of functional tissue selectivity. nih.govnih.gov Studies have shown that both fesoterodine and its active metabolite, 5-HMT, have a significantly higher binding affinity for muscarinic receptors located in the human bladder compared to those in the parotid gland. ics.org
One study found that fesoterodine's binding affinity was approximately 20.5 times higher in the detrusor muscle and 7.3 times higher in the bladder mucosa than in the parotid gland. ics.org Similarly, 5-HMT showed a 2.3 to 10.6 times higher affinity for bladder receptors over those in the parotid gland. ics.org This functional selectivity for the bladder over salivary glands may contribute to its therapeutic effect on urinary symptoms. nih.govclinician.com
The urinary bladder contains predominantly M2 and M3 muscarinic receptor subtypes, with the M3 receptor playing the primary role in detrusor muscle contraction and bladder emptying. nih.govnih.gov By blocking these receptors, 5-HMT inhibits the contractile effect of acetylcholine on the detrusor smooth muscle. nus.edu.sgdrugbank.com This antagonism leads to a reduction in involuntary bladder contractions and a decrease in detrusor pressure. drugbank.com Consequently, the bladder's storage capacity is increased, and the frequency and urgency of urination are reduced. patsnap.com
Pharmacodynamics
The pharmacodynamic effects of fesoterodine fumarate are consistent with its antimuscarinic action on the bladder. Urodynamic studies in patients with involuntary detrusor contractions have demonstrated clear, dose-dependent effects on bladder function following the administration of fesoterodine. pfizermedical.com
Key pharmacodynamic findings include:
Increased Bladder Capacity: Administration of fesoterodine leads to a dose-dependent increase in bladder capacity. pfizermedical.comnih.gov
Increased Volume at First Detrusor Contraction: The volume at which the first involuntary detrusor contraction occurs is significantly increased. pfizermedical.com
Reduced Micturition Pressure: In vivo studies have shown that fesoterodine can reduce micturition pressure. nih.gov
Increased Intercontraction Intervals: The time between bladder contractions is prolonged, reflecting a more stable bladder. nih.gov
These findings confirm that the drug's mechanism of antagonizing muscarinic receptors translates into measurable improvements in bladder control and function. pfizermedical.com
Effects on Urodynamic Parameters (e.g., bladder capacity, detrusor contraction)
Clinical studies have demonstrated the effects of fesoterodine on various urodynamic parameters. In patients with neurogenic detrusor overactivity, treatment with fesoterodine has been shown to produce statistically significant improvements in bladder function. nih.govnih.gov
One study involving 60 patients who completed a 12-week course of fesoterodine showed notable changes in several key urodynamic measurements. nih.govnih.gov The bladder capacity at the first desire to void increased by an average of 29.2 mL. nih.govnih.gov Furthermore, the maximum cystometric capacity saw a significant increase of 79.9 mL, and bladder compliance improved by 22.2 mL/cm H₂O. nih.govnih.gov
The study also observed that neurogenic detrusor overactivity was eliminated in 23.5% of the 51 patients who initially presented with this condition. nih.govnih.gov Additionally, there was a significant increase in the bladder capacity at the first involuntary contraction and a significant decrease in the maximum detrusor contraction pressure. nih.govnih.gov Even in a subgroup of patients with low bladder compliance without neurogenic detrusor overactivity, fesoterodine led to significant increases in maximum cystometric capacity and bladder compliance. nih.govnih.gov
Table 1: Changes in Urodynamic Parameters with Fesoterodine Treatment
| Urodynamic Parameter | Mean Change | Statistical Significance (P-value) |
| Bladder Capacity at First Desire to Void | +29.2 mL | 0.026 |
| Maximum Cystometric Capacity | +79.9 mL | <0.001 |
| Bladder Compliance | +22.2 mL/cm H₂O | <0.001 |
| Bladder Capacity at First Involuntary Contraction | Significant Increase | <0.001 |
| Maximum Detrusor Contraction | Significant Decrease | <0.001 |
Cardiac Electrophysiology and Hemodynamic Considerations
Fesoterodine has been observed to cause dose-related increases in heart rate, a known effect of antimuscarinic drugs. hres.canih.gov In placebo-controlled studies, the mean increase in heart rate was approximately 3-4 beats per minute for the 4 mg/day dose and 3-5 beats per minute for the 8 mg/day dose. hres.ca A study specifically evaluating potential QT interval effects found that fesoterodine at doses of 4 mg and 28 mg per day resulted in mean heart rate increases of 3 and 11 beats per minute, respectively, compared to placebo. nih.gov
A thorough QT study was conducted to assess the effects of fesoterodine on cardiac repolarization. nih.gov In this study, 261 subjects were randomized to receive fesoterodine (4 mg or 28 mg), a placebo, or moxifloxacin (B1663623) (a positive control). nih.gov The results indicated that fesoterodine is not associated with QTc prolongation or other ECG abnormalities at either therapeutic or supratherapeutic doses. nih.gov The changes in the Fridericia's-corrected QT interval (QTcF) for both the 4 mg and 28 mg doses of fesoterodine were comparable to placebo. nih.gov
Impact on Central Nervous System (CNS)
Fesoterodine is associated with anticholinergic effects on the central nervous system. hres.cahres.ca Reported CNS effects include headache, dizziness, and somnolence. hres.cahres.ca The active metabolite of fesoterodine, 5-HMT, has a lower lipophilicity compared to other similar agents, with the exception of trospium. clinician.com This lower lipophilicity suggests a reduced potential for crossing the blood-brain barrier. clinician.comnih.gov
In a pooled analysis of ten clinical trials, the number of CNS-related adverse events in older patients was low and not associated with the dose of fesoterodine. nih.gov Furthermore, a study specifically designed to assess cognitive function found that fesoterodine, at both 4 mg and 8 mg doses, did not show any statistically significant effects on cognitive domains, including memory, when compared to a placebo. nih.gov
Spasmolytic Properties
The primary mechanism behind the spasmolytic properties of fesoterodine lies in its function as a competitive muscarinic receptor antagonist. pfizermedical.comdrugbank.com After being converted to its active metabolite, 5-hydroxymethyltolterodine (5-HMT), it targets muscarinic receptors. drugbank.com This action results in the inhibition of bladder contraction and a decrease in detrusor pressure, which helps to control the spasms of the bladder muscle. drugbank.commyactivehealth.comclevelandclinic.org
Pharmacokinetics
Absorption and Hydrolysis to 5-HMT
Following oral administration, fesoterodine is well absorbed. hres.cahres.ca However, it cannot be detected in plasma because it undergoes rapid and extensive hydrolysis by nonspecific esterases to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT). hres.cahres.ca The bioavailability of this active metabolite is 52%. hres.cahres.ca
Plasma concentrations of 5-HMT are proportional to the dose after single or multiple oral administrations of fesoterodine. hres.cahres.ca Maximum plasma levels of 5-HMT are typically reached after approximately 5 hours. hres.cahres.ca No accumulation of the drug occurs after multiple doses. hres.cahres.ca The plasma protein binding of 5-HMT is low, at about 50%, and it binds to albumin and alpha-1-acid glycoprotein. hres.cahres.ca
Metabolism of 5-HMT Pathways
The active metabolite, 5-HMT, is further metabolized in the liver. hres.cahres.ca This metabolism occurs via two primary pathways involving two cytochrome P450 enzymes: CYP2D6 and CYP3A4. hres.cahres.ca These pathways lead to the formation of carboxy, carboxy-N-desisopropyl, and N-desisopropyl metabolites. hres.cahres.ca None of these subsequent metabolites contribute significantly to the antimuscarinic activity of fesoterodine. hres.cahres.ca
A subset of the population, known as poor metabolizers of CYP2D6, experiences different pharmacokinetics. In these individuals, the maximum concentration (Cmax) and the area under the curve (AUC) of the active metabolite are increased by 1.7- and 2-fold, respectively, compared to extensive metabolizers. hres.cahres.ca
Table 2: Pharmacokinetic Parameters of 5-HMT
| Parameter | Value |
| Bioavailability | 52% |
| Time to Maximum Plasma Concentration (Tmax) | ~5 hours |
| Plasma Protein Binding | ~50% |
| Apparent Terminal Half-life | ~7 hours |
Compound Names
Non-Cytochrome P450 Esterase Activity
Following oral administration, fesoterodine is well absorbed and undergoes rapid and extensive hydrolysis by ubiquitous, non-specific esterases found throughout the body. pfizermedical.comhres.canih.govfda.gov This process converts fesoterodine into its principal active moiety, 5-hydroxymethyl tolterodine (5-HMT). nih.govresearchgate.net The conversion is so efficient that the parent compound, fesoterodine, cannot be detected in plasma. pfizermedical.comhres.cafda.gov
A key characteristic of this activation pathway is its independence from the cytochrome P450 (CYP) enzyme system. researchgate.netnih.govhres.ca This reliance on non-specific esterases, whose activity is generally consistent among individuals and less susceptible to drug-drug interactions, contributes to a more predictable formation of the active metabolite. nih.govnih.gov
Cytochrome P450 (CYP) Pathways (CYP2D6, CYP3A4) for Further Metabolism
Once formed, the active metabolite 5-HMT is further metabolized and inactivated, primarily in the liver. pfizermedical.comnih.gov This subsequent metabolism involves two major cytochrome P450 pathways: CYP2D6 and CYP3A4. pfizermedical.comhres.canih.gov These enzymes provide alternative routes for the clearance of 5-HMT. nih.gov
Genetic variations in the CYP2D6 enzyme can influence the exposure to 5-HMT. clinpgx.org A subset of the population, known as "poor metabolizers" (PMs) of CYP2D6, experiences higher concentrations of the active metabolite. hres.caclinpgx.org In these individuals, the maximum plasma concentration (Cmax) and the total systemic exposure (Area Under the Curve, or AUC) of 5-HMT are increased by approximately 1.7-fold and 2-fold, respectively, compared to "extensive metabolizers" (EMs). nih.govclinpgx.org However, the time to reach Cmax and the elimination half-life are not affected by an individual's CYP2D6 status. nih.gov
The CYP3A4 pathway also plays a significant role. Co-administration with strong inhibitors of CYP3A4, such as ketoconazole (B1673606), can lead to an approximate doubling of the Cmax and AUC of 5-HMT. drugs.com
| Parameter | Fold-Increase in Poor Metabolizers (PMs) vs. Extensive Metabolizers (EMs) | Reference |
|---|---|---|
| Cmax (Maximum Concentration) | ~1.7-fold | hres.caclinpgx.org |
| AUC (Total Exposure) | ~2.0-fold | hres.canih.govclinpgx.org |
Metabolites and Their Contribution to Antimuscarinic Activity
The antimuscarinic activity of fesoterodine is attributable to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT), also referred to in some pharmacological studies as SPM 7605. pfizermedical.comfda.govnih.govnih.gov Fesoterodine itself is essentially an inactive carrier molecule. nih.gov
Elimination Pathways (Renal and Fecal Excretion)
The elimination of 5-HMT and its metabolites from the body is achieved through a combination of hepatic metabolism and renal excretion. hres.cahres.ca Following a dose of fesoterodine, approximately 70% of the administered dose is recovered in the urine. hres.cahres.ca The majority of this is in the form of inactive metabolites, with only about 16% excreted as unchanged 5-HMT. hres.ca A smaller portion of the dose, around 7%, is eliminated via the feces. hres.cadrugbank.com The apparent terminal half-life of 5-HMT after oral administration is approximately 7 hours. pfizermedical.comhres.ca
| Metabolite/Compound | Percentage of Dose Recovered in Urine | Reference |
|---|---|---|
| Carboxy metabolite | ~34-35% | hres.cadrugbank.com |
| Carboxy-N-desisopropyl metabolite | ~18% | hres.cadrugbank.com |
| Active Metabolite (5-HMT) | ~16% | hres.ca |
| N-desisopropyl metabolite | ~1% | hres.cadrugbank.com |
| Total Renal Excretion | ~70% | hres.cahres.ca |
Protein Binding Characteristics of 5-HMT
The active metabolite, 5-HMT, exhibits low binding to plasma proteins. pfizermedical.comhres.ca Approximately 50% of the 5-HMT in circulation is bound. pfizermedical.comhres.cadrugbank.com The primary proteins involved in this binding are albumin and alpha-1-acid glycoprotein. pfizermedical.comhres.cadrugs.com
Dose-Proportionality and Linearity of Pharmacokinetics
The pharmacokinetics of 5-HMT are linear and dose-proportional. researchgate.net Following single or multiple oral doses of fesoterodine ranging from 4 mg to 28 mg, the resulting plasma concentrations of the active metabolite increase in direct proportion to the dose administered. pfizermedical.comhres.ca Both the peak plasma concentration (Cmax) and the area under the concentration-time curve (AUC) demonstrate this proportionality. smw.chnih.gov Importantly, no accumulation of 5-HMT occurs with repeated, multiple-dose administration. pfizermedical.comhres.cafda.gov
Influence of Food Intake on Pharmacokinetics
The intake of food does not have a clinically meaningful impact on the pharmacokinetics of fesoterodine. pfizermedical.comnih.gov While one study observed that a high-fat meal modestly increased the Cmax and AUC of 5-HMT by approximately 18-19%, this effect is not considered clinically relevant. pfizermedical.comnih.gov Therefore, fesoterodine may be taken with or without food. hres.canih.gov
Comparison of Pharmacokinetic Profile with Tolterodine
Fesoterodine and tolterodine are closely related, as both are converted to the same active metabolite, 5-hydroxymethyl tolterodine (5-HMT). smw.ch However, their pharmacokinetic profiles exhibit notable differences, primarily due to their distinct metabolic pathways. smw.ch
Fesoterodine is a prodrug that is rapidly and extensively hydrolyzed by non-specific esterases in the plasma to 5-HMT. smw.chnih.gov This conversion is not dependent on the cytochrome P450 (CYP) enzyme system, specifically CYP2D6. smw.ch In contrast, tolterodine is metabolized to 5-HMT by CYP2D6. smw.ch This difference in metabolic pathways contributes to a more consistent and predictable exposure to the active metabolite with fesoterodine, irrespective of an individual's CYP2D6 metabolizer status. nih.gov
Studies have indicated that fesoterodine delivers 5-HMT with lower pharmacokinetic variability compared to tolterodine extended-release (ER). nih.gov The coefficients of variation for AUC and Cmax of the active moiety were found to be lower for fesoterodine than for tolterodine ER. nih.gov Furthermore, the bioavailability of 5-HMT has been reported to be up to 40% higher with fesoterodine compared to tolterodine ER. nih.gov This is attributed to the efficient and CYP-independent formation of 5-HMT from fesoterodine. nih.gov
Interactive Data Table: Pharmacokinetic Comparison of Fesoterodine and Tolterodine ER
| Parameter | Fesoterodine | Tolterodine ER |
|---|---|---|
| Metabolic Pathway to 5-HMT | Hydrolysis by non-specific esterases | Metabolism by CYP2D6 |
| Pharmacokinetic Variability | Lower | Higher |
| Bioavailability of 5-HMT | Higher (up to 40% greater) | Lower |
Drug-Drug Interactions
Interactions with CYP3A4 Inhibitors
The metabolism of 5-HMT, the active metabolite of fesoterodine, is partially mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme. Consequently, co-administration of fesoterodine with inhibitors of CYP3A4 can lead to increased plasma concentrations of 5-HMT.
The magnitude of this interaction depends on the strength of the CYP3A4 inhibitor. Strong CYP3A4 inhibitors, such as ketoconazole, have been shown to cause a significant increase in the exposure to 5-HMT. pfizermedical.com In a study, the co-administration of ketoconazole with fesoterodine resulted in an approximate doubling of the Cmax and AUC of 5-HMT. pfizermedical.comnih.gov This effect was even more pronounced in individuals who are poor metabolizers of CYP2D6. pfizermedical.com
Moderate CYP3A4 inhibitors, such as fluconazole (B54011), have a less pronounced effect on the pharmacokinetics of 5-HMT. pfizermedical.com Co-administration of fluconazole resulted in an approximate 19% increase in Cmax and a 27% increase in AUC of the active metabolite. pfizermedical.com The effect of weak CYP3A4 inhibitors is not expected to be clinically significant. pfizermedical.com Grapefruit juice, a known CYP3A4 inhibitor, may also increase the exposure to 5-HMT. wellrx.com
Interactive Data Table: Effect of CYP3A4 Inhibitors on 5-HMT Pharmacokinetics
| CYP3A4 Inhibitor | Strength | Approximate Increase in Cmax of 5-HMT | Approximate Increase in AUC of 5-HMT |
|---|---|---|---|
| Ketoconazole | Strong | ~100% | ~100% |
| Fluconazole | Moderate | 19% | 27% |
Potential Pharmacodynamic Interactions
The primary mechanism of action of fesoterodine is as a competitive muscarinic receptor antagonist. drugbank.com Therefore, there is a potential for pharmacodynamic interactions when fesoterodine is co-administered with other drugs that possess anticholinergic properties.
The concurrent use of fesoterodine with other antimuscarinic agents can lead to an additive effect, potentially increasing the frequency and severity of anticholinergic side effects. These effects may include dry mouth, constipation, blurred vision, and urinary retention. pfizermedical.commedscape.com Anticholinergic agents may also have the potential to alter the absorption of some co-administered drugs by decreasing gastrointestinal motility. rxlist.com
Interactions with Oral Contraceptives
Clinical studies have been conducted to evaluate the potential for a drug-drug interaction between fesoterodine and combined oral contraceptives. The results of these studies indicate that fesoterodine does not have a clinically significant effect on the pharmacokinetics of oral contraceptives. pfizermedical.comnih.gov
In the presence of fesoterodine, there are no significant changes in the plasma concentrations of combined oral contraceptives containing ethinyl estradiol (B170435) and levonorgestrel. pfizermedical.comnih.gov Therefore, no dose adjustment is necessary for oral contraceptives when used concomitantly with fesoterodine. nih.gov
Interactions with Warfarin (B611796)
A clinical study was conducted to investigate the potential for an interaction between fesoterodine and the anticoagulant warfarin. nih.gov The results of this study demonstrated that fesoterodine does not have a significant effect on the pharmacokinetics or the anticoagulant activity of warfarin. pfizermedical.comnih.govrxlist.com
Co-administration of fesoterodine did not alter the pharmacokinetic parameters of either S-warfarin or R-warfarin. nih.gov Furthermore, there were no clinically relevant changes in the pharmacodynamic effects of warfarin, as measured by the prothrombin time (PT) and International Normalized Ratio (INR). nih.govrxlist.com The point estimates of the treatment ratio for AUC of INR and maximum INR were 100% and 97%, respectively, when warfarin was co-administered with fesoterodine compared to warfarin alone. nih.gov Therefore, standard therapeutic monitoring for warfarin should be continued, but no specific dose adjustments are required when initiating or discontinuing fesoterodine therapy. pfizermedical.comnih.gov
Preclinical Research on Fesoterodine Fumarate
In Vitro Studies
Receptor Binding Assays
In vitro studies were conducted to determine the binding affinity of fesoterodine (B1237170) and its active metabolite, 5-HMT, to muscarinic receptors. nih.gov Radioligand binding assays using membrane preparations from Chinese hamster ovary (CHO) cells expressing human recombinant muscarinic receptor subtypes (M1-M5) revealed that 5-HMT potently inhibits radioligand binding at all five subtypes with similar affinity. nih.gov Fesoterodine also demonstrated a non-selective binding profile but with lower potency compared to 5-HMT. nih.govfda.gov This suggests that the primary pharmacological activity of fesoterodine is attributable to its active metabolite. researchgate.net Both fesoterodine and 5-HMT are considered non-subtype selective, competitive antagonists of human muscarinic receptors. nih.gov
Table 1: Muscarinic Receptor Binding Affinity
| Compound | Receptor Subtype | Binding Affinity |
|---|---|---|
| Fesoterodine | M1-M5 | Lower potency, non-selective |
| 5-HMT | M1-M5 | High potency, non-selective |
This table is based on data from radioligand binding assays.
Functional Antimuscarinic Activity in Isolated Tissues (e.g., bladder strips, guinea-pig ileum)
The functional antimuscarinic activity of fesoterodine and 5-HMT has been evaluated in isolated tissue preparations. In isolated rat bladder strips, both fesoterodine and 5-HMT demonstrated antagonistic effects against contractions induced by the cholinergic agonist carbachol (B1668302). researchgate.netnih.gov They caused a rightward shift in the concentration-response curve for carbachol without depressing the maximum response, which is characteristic of competitive antagonism. nih.gov The potency of both compounds was found to be similar to that of atropine (B194438) and oxybutynin (B1027). nih.gov
Furthermore, studies on rat bladder strips showed that fesoterodine and 5-HMT concentration-dependently reduced contractions induced by electrical field stimulation (EFS). researchgate.netnih.gov When the esterase inhibitor neostigmine (B1678181) was introduced, the concentration-response curve for fesoterodine shifted to the right, indicating that part of its activity is due to its conversion to the more potent 5-HMT by tissue esterases. researchgate.netnih.gov
In Vivo Animal Models
Rodent Models (Mouse, Rat)
In vivo studies in conscious female Sprague-Dawley rats have been used to assess the effects of fesoterodine and 5-HMT on bladder function. nih.gov These studies confirmed the functional antagonist profile observed in vitro. Administration of low doses of fesoterodine and 5-HMT resulted in a reduction in micturition pressure and an increase in both intercontraction intervals and bladder capacity, without affecting the residual volume. researchgate.netnih.gov
In a rat model of partial urethral obstruction, 5-HMT was shown to decrease threshold pressure, maximum pressure, and spontaneous bladder activity without causing urinary retention. nih.gov Another study in a spinal cord transected rat model demonstrated that early administration of fesoterodine fumarate (B1241708) could modulate bladder overactivity. plos.orgresearchgate.net
Canine Models (Beagle Dog)
Preclinical safety studies have been conducted in beagle dogs. pgkb.org While detailed urodynamic assessments in this specific model are not extensively reported in the provided context, toxicology studies have been performed. In conscious dogs, the active metabolite of fesoterodine did not show an effect on the QT interval. europa.eu
Urodynamic Assessments in Animal Models
Urodynamic assessments have been a key component of the in vivo evaluation of fesoterodine and its active metabolite. In conscious rats, continuous cystometry is used to measure various parameters of bladder function. nih.gov
In a study on a rat model with partial urethral obstruction, cystometry revealed that obstructed rats had higher bladder weight, threshold pressure, and micturition frequency, along with lower bladder capacity and micturition volume compared to controls. nih.gov In this model, 5-HMT decreased threshold pressure and maximum pressure. nih.gov
In a spinal cord transected rat model, cystometric parameters such as intermicturition pressure, baseline pressure, threshold pressure, and maximum pressure were recorded. plos.orgresearchgate.net Six weeks after spinal cord transection, untreated rats showed significantly higher pressure parameters compared to normal controls. plos.org Treatment with fesoterodine fumarate resulted in significantly lower maximum pressure and threshold pressure compared to the untreated transected rats. plos.org
Table 2: Summary of Urodynamic Findings in Rat Models
| Animal Model | Treatment | Key Urodynamic Effects |
|---|---|---|
| Conscious Female Sprague-Dawley Rats | Fesoterodine, 5-HMT | Reduced micturition pressure, increased intercontraction intervals and bladder capacity. researchgate.netnih.gov |
| Partial Urethral Obstruction Rats | 5-HMT | Decreased threshold pressure and maximum pressure. nih.gov |
| Spinal Cord Transected Rats | This compound | Lowered maximum pressure and threshold pressure. plos.org |
This table summarizes the principal urodynamic outcomes from various rat model studies.
Embryotoxicity Studies
Reproductive toxicology studies in animals have indicated that this compound can exhibit minor embryotoxicity, particularly at doses that also induce maternal toxicity. europa.eueuropa.euhpra.iemedicines.org.uk
In studies where pregnant mice and rabbits were administered fesoterodine orally during the period of organogenesis, fetotoxicity was observed. europa.euhpra.iemedicines.org.uk These effects occurred at maternal exposures that were 6 times (in mice) and 3 times (in rabbits) the maximum recommended human dose (MRHD) based on the area under the curve (AUC). europa.euhpra.iemedicines.org.uk The observed embryotoxic effects included an increase in the number of resorptions, as well as pre-implantation and post-implantation losses. europa.eueuropa.eumedicines.org.uk
A study on fertility and early embryonic development in mice showed that at a maternally toxic dose of 45 mg/kg/day, there was a slight decrease in the number of corpora lutea, implantation sites, and viable fetuses. europa.eu However, at non-maternally toxic doses, fesoterodine did not have an effect on reproductive function or early embryonic development. europa.eufda.gov The No-Observed-Effect Level (NOEL) for both maternal toxicity and effects on reproduction and early embryonic development was determined to be 15 mg/kg/day in mice. europa.eufda.gov
It is important to note that no dose-related teratogenicity was observed in the reproduction studies conducted in mice and rabbits. fda.gov In mice, at exposures 6 to 27 times the human MRHD, increased resorptions and decreased live fetuses were noted. fda.gov In rabbits, at 3 to 11 times the MRHD, incomplete ossification of the sternebrae, indicating a delay in bone development, and reduced fetal survival were observed. fda.gov
Table 1: Summary of Preclinical Embryotoxicity Findings for this compound
| Species | Exposure Level (vs. Human MRHD) | Observed Effects | Citation |
| Mice | 6 times | Fetotoxicity | europa.euhpra.iemedicines.org.uk |
| 6 to 27 times | Increased resorptions, decreased live fetuses | fda.gov | |
| 45 mg/kg/day (maternally toxic) | Slight decrease in corpora lutea, implantation sites, and viable fetuses | europa.eu | |
| 15 mg/kg/day | No-Observed-Effect Level (NOEL) for maternal and embryofetal development | europa.eufda.gov | |
| Rabbits | 3 times | Fetotoxicity | europa.euhpra.iemedicines.org.uk |
| 3 to 11 times | Incompletely ossified sternebrae, reduced fetal survival | fda.gov |
Organ System Effects (e.g., cardiac, ocular, liver, kidney)
Preclinical studies have investigated the effects of this compound on various organ systems.
Cardiac: In non-clinical safety pharmacology studies, no clinically relevant effects on cardiac parameters were observed, except those related to the pharmacological effect of the substance. europa.eueuropa.euhpra.iemedicines.org.uk Specifically, the active metabolite of fesoterodine was shown to inhibit the K+ current in cloned human ether-à-go-go-related gene (hERG) channels and prolong the action potential duration in canine isolated Purkinje fibers at supratherapeutic concentrations. europa.eu However, in conscious dogs, the active metabolite did not affect the QT and QTc intervals at plasma exposures significantly higher than those achieved in humans. europa.eu A thorough QT study in humans also showed no significant difference in the heart rate-corrected QT interval in individuals treated with fesoterodine compared to placebo. europa.euhpra.ieeuropa.eu An increase in heart rate has been observed, which is consistent with the drug's antimuscarinic properties. medicines.org.ukfda.gov
Ocular: Due to its antimuscarinic properties, fesoterodine has the potential to cause ocular side effects such as blurred vision and dry eyes. europa.eu Some urologists and obstetricians express caution when prescribing anticholinergic drugs due to these potential ocular effects. researchgate.net One study noted that while fesoterodine can cause mild to moderate antimuscarinic effects like dry eyes, it is generally well-tolerated. medicines.org.uk Another study in women with overactive bladder found that fesoterodine treatment led to a statistically significant increase in pupil diameter and a decrease in accommodation amplitude, though no patients reported visual complaints. nih.gov The changes in intraocular pressure were not statistically significant. nih.gov
Liver: In preclinical general toxicity studies, no clinically relevant effects on the liver were observed. europa.eueuropa.euhpra.iemedicines.org.uk Clinical trials have reported cases of markedly elevated liver enzymes, but the frequency was no different from the placebo group, and a clear relationship to fesoterodine treatment has not been established. europa.euhpra.ieeuropa.eu Fesoterodine has not been linked to clinically apparent liver injury. nih.gov The metabolism of fesoterodine's active metabolite involves the liver, specifically CYP2D6 and CYP3A4 enzymes. europa.eu In patients with moderate hepatic impairment, the maximum concentration (Cmax) and AUC of the active metabolite were increased. europa.eueuropa.euresearchgate.net The pharmacokinetics in patients with severe hepatic impairment have not been studied. europa.eueuropa.euhpra.iemedicines.org.uk
Kidney: Renal excretion is a significant route for the elimination of the active metabolite of fesoterodine. europa.eu In individuals with mild to moderate renal impairment, the Cmax and AUC of the active metabolite are increased. europa.eueuropa.eu In patients with severe renal impairment, these increases are more pronounced. europa.eueuropa.eu
Table 2: Summary of Preclinical Organ System Effects of this compound
| Organ System | Preclinical Findings | Citation |
| Cardiac | Inhibition of hERG channel K+ current and prolonged action potential duration at supratherapeutic concentrations. No effect on QT/QTc interval in conscious dogs at high exposures. | europa.eueuropa.eu |
| Ocular | Potential for antimuscarinic effects such as dry eyes and blurred vision. | europa.eumedicines.org.ukresearchgate.net |
| Liver | No clinically relevant effects in general toxicity studies. Metabolism of active metabolite involves hepatic enzymes. Increased exposure in moderate hepatic impairment. | europa.eueuropa.euhpra.iemedicines.org.ukeuropa.euresearchgate.net |
| Kidney | Significant elimination of the active metabolite via renal excretion. Increased exposure in renal impairment. | europa.eueuropa.eueuropa.eu |
Clinical Efficacy of Fesoterodine Fumarate
Clinical Trial Design and Methodology
The clinical development of fesoterodine (B1237170) has been thorough, encompassing a range of study designs to establish its efficacy and safety.
The cornerstone of evidence for fesoterodine's efficacy comes from large-scale, randomized, double-blind, placebo-controlled trials. nih.govnih.govpfizermedicalinformation.com In these studies, patients with OAB were randomly assigned to receive either fesoterodine, a placebo, or sometimes another active medication, without the knowledge of the patient or the investigator as to which treatment is being administered. nih.govnih.gov These trials, typically lasting 12 weeks, have consistently shown that both 4 mg and 8 mg doses of fesoterodine provide statistically significant and clinically meaningful improvements in OAB symptoms compared to placebo. nih.govauajournals.orgresearchgate.net For instance, two large Phase III trials demonstrated significant reductions in the number of micturitions and urge urinary incontinence episodes per 24 hours for patients taking fesoterodine versus those on placebo. nih.govpfizermedicalinformation.comdovepress.com
To further define its clinical profile, fesoterodine has been directly compared to other established treatments for OAB, such as tolterodine (B1663597) extended-release (ER) and oxybutynin (B1027) XL. nih.govclinicaltrials.govdrugbank.com In head-to-head, double-blind, double-dummy trials, fesoterodine 8 mg has shown superior efficacy compared to tolterodine ER 4 mg in reducing urge urinary incontinence episodes. nih.govnih.goveco-vector.com These studies also demonstrated that fesoterodine led to greater improvements in other key OAB symptoms and patient-reported outcomes. nih.govurotoday.comresearchgate.net For example, a large-scale trial found that fesoterodine 8 mg was superior to tolterodine ER 4 mg across multiple endpoints, including micturition frequency and urgency episodes. nih.gov
Comparisons with oxybutynin XL have also been conducted, particularly in specific populations like children with neurogenic detrusor overactivity. nih.govpfizer.com A non-inferiority, randomized, double-blind, crossover trial in children with OAB found that the efficacy of fesoterodine was similar to that of oxybutynin extended-release. nih.govcuaj.ca
The long-term efficacy and tolerability of fesoterodine have been evaluated in open-label extension studies. nih.govclinicaltrials.gov Patients who completed initial double-blind trials were often eligible to continue treatment with fesoterodine in an open-label fashion, where both the patient and investigator are aware of the treatment. These studies, some extending for up to 36 months, have shown that the improvements in OAB symptoms achieved with fesoterodine are sustained over the long term. cgjonline.canih.gov A pooled analysis of two open-label extension studies demonstrated that long-term treatment with fesoterodine was associated with sustained improvements in all diary variables, irrespective of age. nih.gov Furthermore, patients who initially received a placebo and then switched to fesoterodine in the open-label phase experienced significant improvements in their OAB symptoms. nih.govcgjonline.ca
Following its approval, the efficacy and safety of fesoterodine have been monitored in real-world clinical practice through post-marketing surveillance studies. tandfonline.comresearchgate.netclinicaltrials.govclinicaltrials.gov These observational studies collect data on a large number of patients prescribed fesoterodine by their physicians as part of routine care. tandfonline.comclinicaltrials.govclinicaltrials.gov A large-scale post-marketing surveillance study in Korea, involving over 3,000 patients, confirmed the effectiveness of fesoterodine in a real-world setting. tandfonline.comresearchgate.net The study reported significant decreases in the mean episodes of urinary frequency, urgency, and urgency urinary incontinence. tandfonline.comresearchgate.net These findings from routine clinical practice align with the results from controlled clinical trials, further supporting the efficacy of fesoterodine for OAB. tandfonline.com
Clinical trials for fesoterodine in the context of OAB have specific inclusion and exclusion criteria to ensure a well-defined study population and to minimize confounding factors.
Inclusion Criteria Typically Include:
A diagnosis of overactive bladder for a specified duration, often at least 3 or 6 months. pfizermedicalinformation.comnih.gov
A minimum number of micturitions and urgency episodes per 24 hours, documented in a bladder diary (e.g., ≥8 micturitions and ≥3 urgency episodes per 24 hours). pfizermedicalinformation.comcenterwatch.comclinicaltrials.gov
In some trials, a minimum number of urge urinary incontinence episodes is required. pfizermedicalinformation.comnih.gov
Age requirements, typically 18 years or older for adult studies. tandfonline.comcenterwatch.com
Exclusion Criteria Often Include:
OAB symptoms caused by known neurological conditions such as multiple sclerosis or spinal cord injury. centerwatch.comclinicaltrials.gov
Significant urinary retention, often defined by a post-void residual (PVR) urine volume above a certain threshold (e.g., >20 cc or >80 mL). clinicaltrials.goveuropeanreview.org
Known pathologies of the urinary tract, such as urinary tract infections, bladder stones, or malignancies. centerwatch.comclinicaltrials.goveuropeanreview.org
Significant liver or kidney disease. centerwatch.comclinicaltrials.gov
Uncontrolled narrow-angle glaucoma. centerwatch.comclinicaltrials.gov
Primary and Secondary Efficacy Endpoints
The efficacy of fesoterodine in clinical trials is assessed using a set of standardized primary and secondary endpoints, primarily derived from patient-completed bladder diaries. nih.govauajournals.org
Primary Efficacy Endpoints are the main outcomes used to determine the effectiveness of the treatment. For fesoterodine OAB trials, these have consistently included:
Change from baseline in the number of micturitions per 24 hours: This measures the reduction in urinary frequency. nih.govauajournals.orgfda.gov
Change from baseline in the number of urge urinary incontinence (UUI) episodes per 24 hours: This is a key measure for patients who experience leakage associated with urgency. auajournals.orgfda.govnih.gov
Treatment Response: Often assessed using a patient-reported scale, such as the Treatment Benefit Scale. auajournals.org
Secondary Efficacy Endpoints provide additional information on the treatment's effect on various aspects of OAB. Common secondary endpoints include:
Change in mean voided volume per micturition: An increase in this volume suggests improved bladder capacity. nih.govauajournals.orgdovepress.com
Change in the number of urgency episodes per 24 hours: This measures the reduction in the sensation of a sudden, compelling desire to urinate. nih.govauajournals.orgdovepress.com
Number of continent days per week: This reflects the number of days a patient remains completely dry. auajournals.orgdovepress.com
Change in the number of nocturnal micturitions (nocturia): This assesses the impact on waking at night to urinate. nih.govauajournals.org
Patient-reported outcomes: These are assessed using validated questionnaires like the Overactive Bladder Questionnaire (OAB-q), Patient Perception of Bladder Condition (PPBC), and the Urgency Perception Scale (UPS) to capture the patient's perspective on symptom bother and health-related quality of life. nih.govnih.govclinicaltrials.govnih.gov
The table below summarizes the typical efficacy endpoints used in fesoterodine clinical trials.
| Endpoint Category | Specific Endpoint | Description |
| Primary Endpoints | Change in Micturitions/24h | Reduction in the total number of urination episodes in a 24-hour period. nih.govauajournals.orgfda.gov |
| Change in UUI Episodes/24h | Reduction in the number of involuntary urine leakage episodes preceded by urgency. auajournals.orgfda.govnih.gov | |
| Treatment Response | Patient's overall assessment of treatment benefit. auajournals.org | |
| Secondary Endpoints | Change in Mean Voided Volume | Increase in the average amount of urine passed per urination. nih.govauajournals.orgdovepress.com |
| Change in Urgency Episodes/24h | Reduction in the number of times a sudden, compelling need to urinate is felt. nih.govauajournals.orgdovepress.com | |
| Continent Days/Week | Increase in the number of days without any incontinence episodes. auajournals.orgdovepress.com | |
| Change in Nocturia Episodes | Reduction in the number of times a person wakes up at night to urinate. nih.govauajournals.org | |
| Patient-Reported Outcomes | Improvements in scores on questionnaires assessing symptom bother and quality of life (e.g., OAB-q, PPBC, UPS). nih.govnih.govclinicaltrials.govnih.gov |
Bladder Diary Variables
Clinical trials have extensively used bladder diaries to objectively measure the impact of fesoterodine on OAB symptoms. These diaries capture key variables such as the frequency of micturitions, urgency episodes, urgency urinary incontinence (UUI) episodes, nocturnal micturitions, and the volume of urine voided.
In a 12-week, double-blind, placebo-controlled study, fesoterodine treatment resulted in statistically significant improvements in several bladder diary parameters compared to placebo. auajournals.org Specifically, patients treated with fesoterodine experienced a notable reduction in the number of daily micturitions, UUI episodes, and urgency episodes. auajournals.orgnih.gov Furthermore, an increase in the mean voided volume per micturition was observed, indicating improved bladder capacity. auajournals.orgnih.gov
A pooled analysis of two phase III trials reinforced these findings, showing that both 4 mg and 8 mg doses of fesoterodine led to significant improvements in all efficacy endpoints versus placebo, with these effects being noticeable as early as two weeks into treatment and sustained throughout the study period. nih.gov The 8 mg dose demonstrated a greater effect in improving most diary variables compared to the 4 mg dose. nih.gov Specifically, in one study, the 8 mg dose was statistically superior to the 4 mg dose in reducing UUI episodes, micturitions, and urgency episodes. nih.gov
With regard to nocturnal symptoms, fesoterodine has been shown to significantly decrease the number of nocturnal micturitions compared to placebo. auajournals.orgnih.gov In a study focused on nocturnal urgency, flexible-dose fesoterodine resulted in a significant reduction in nocturnal urgency episodes. nih.gov However, improvements in the mean volume voided per nocturnal void were not statistically significant. nih.gov
The table below summarizes the changes observed in bladder diary variables from baseline in a key clinical trial.
| Bladder Diary Variable | Placebo (Mean Change) | Fesoterodine 4 mg (Mean Change) | Fesoterodine 8 mg (Mean Change) |
|---|---|---|---|
| Micturitions per 24 hours | -1.0 | -1.7 | -1.9 |
| UUI Episodes per 24 hours | -1.2 | -2.1 | -2.4 |
| Urgency Episodes per 24 hours | -2.5 | -3.6 | -4.2 |
| Nocturnal Micturitions per 24 hours | -0.4 | -0.6 | -0.6 |
| Mean Voided Volume (mL) | +12 | +25 | +36 |
Patient-Reported Outcomes (PROs)
In addition to objective bladder diary data, the clinical efficacy of fesoterodine is also evaluated through various patient-reported outcome (PRO) measures. These tools assess the patient's perspective on treatment benefit, health-related quality of life, and bladder condition.
Treatment Benefit Scale
The Treatment Benefit Scale (TBS) is a patient-completed tool where individuals rate the change in their condition as "greatly improved," "improved," "not changed," or "worsened." scottishmedicines.org.uk In clinical trials, a significantly higher percentage of patients treated with fesoterodine reported a positive treatment response (defined as "greatly improved" or "improved") compared to those on placebo. auajournals.orgscottishmedicines.org.uk
In one active-controlled study, patient-reported treatment response was 75% for fesoterodine 4mg, 79% for fesoterodine 8mg, and 53% for placebo. scottishmedicines.org.uk A placebo-controlled study showed similar results, with response rates of 64% for fesoterodine 4mg, 74% for fesoterodine 8mg, and 45% for placebo. scottishmedicines.org.uk These findings indicate a clear and clinically meaningful benefit from the patient's perspective.
King's Health Questionnaire (KHQ)
The King's Health Questionnaire (KHQ) is a validated, disease-specific questionnaire used to assess the impact of urinary incontinence on a patient's quality of life across various domains. nih.gov Studies have demonstrated that fesoterodine treatment leads to significant improvements in multiple KHQ domains compared to placebo. nih.govscottishmedicines.org.uk
In a pooled analysis of two phase III trials, fesoterodine was associated with statistically significant improvements in most domains of the KHQ. openaccessjournals.com An active-controlled study found that fesoterodine 8mg led to significant improvements in eight of the nine KHQ domains, while the 4mg dose showed improvements in six domains compared to placebo. scottishmedicines.org.uk These domains include role limitations, physical limitations, social limitations, personal relationships, emotions, and sleep/energy. clinicaltrials.gov
Overactive Bladder Questionnaire (OAB-q)
The Overactive Bladder Questionnaire (OAB-q) is another important PRO tool that measures symptom bother and health-related quality of life (HRQL) in individuals with OAB. cgjonline.cacda-amc.ca Fesoterodine has been shown to produce statistically significant improvements in both the Symptom Bother and HRQL scales of the OAB-q compared to placebo. cgjonline.canih.gov
In a study involving older adults, fesoterodine resulted in a significantly greater improvement in OAB-q Symptom Bother and HRQL scores. cgjonline.ca A superiority trial also demonstrated that fesoterodine 8 mg led to significantly greater improvements in all OAB-q scales and domains compared to both fesoterodine 4 mg and placebo. nih.gov
International Consultation on Incontinence Questionnaire – Short Form (ICIQ-SF)
The International Consultation on Incontinence Questionnaire – Short Form (ICIQ-SF) is a brief and validated questionnaire that assesses the impact of bladder problems. scottishmedicines.org.uk Clinical studies have reported small but statistically significant improvements in ICIQ-SF scores for patients treated with fesoterodine compared to placebo. scottishmedicines.org.uknih.gov In one study, the mean change from baseline after 12 weeks was -4.4 for both fesoterodine 4mg and 8mg, compared to -2.6 for placebo. scottishmedicines.org.uk
Patient Perception of Bladder Condition (PPBC)
The Patient Perception of Bladder Condition (PPBC) is a single-item global measure where patients rate their perception of their bladder-related problems on a 6-point scale. clinicaltrials.gov Treatment with fesoterodine has been associated with a significantly greater likelihood of patients reporting an improvement in their bladder condition. cgjonline.caresearchgate.net
In a 12-week trial, patients receiving fesoterodine were more likely to report an improvement on the PPBC at both week 4 and week 12. cgjonline.ca Another study found that a significantly greater percentage of subjects taking fesoterodine had improved PPBC scores at weeks 2, 6, and 12 compared to placebo. researchgate.net Furthermore, a study evaluating fesoterodine in patients with a previous suboptimal response to tolterodine showed that 83% of patients noted an improvement on the PPBC by week 12. eco-vector.com
Urgency Perception Scale
The Urgency Perception Scale (UPS) is a patient-reported outcome measure used to assess the severity of urinary urgency. Studies have shown that fesoterodine can lead to significant improvements in UPS scores. In a 12-week, double-blind trial, patients treated with fesoterodine reported significant improvements in UPS scores compared to placebo. urotoday.com Specifically, at week 12, fesoterodine was associated with statistically significant improvements over placebo on the Urgency Perception Scale. dovepress.com However, in a study analyzing the first week of treatment, while other bladder diary variables showed significant improvement, the changes in UPS scores were not significantly different from placebo at that early time point, suggesting the full effect on urgency perception may take longer to manifest. nih.gov It has been noted that it is uncertain if the UPS is sensitive enough to detect treatment differences as early as one week. nih.gov
Quality of Life (QoL) Assessments
Fesoterodine has been shown to significantly improve the quality of life (QoL) for patients with OAB. eco-vector.comnih.gov Pooled data from two large phase III clinical trials demonstrated that both 4 mg and 8 mg doses of fesoterodine resulted in statistically significant improvements in health-related quality of life (HRQoL) compared to placebo after 12 weeks of treatment. nih.gov These improvements were measured using the King's Health Questionnaire (KHQ) and the International Consultation on Incontinence Questionnaire-Short Form (ICIQ-SF). nih.gov The 8 mg dose of fesoterodine showed statistically significant improvements over placebo in eight of the nine KHQ domains, while the 4 mg dose showed significant improvements in seven of the nine domains. nih.gov
Furthermore, a higher percentage of patients treated with fesoterodine reported a "greatly improved" or "improved" condition on a 4-point Treatment Benefit Scale compared to placebo. europa.eu Specifically, 33% of patients on fesoterodine 4 mg and 38% on 8 mg reported a major improvement in their bladder-related problems, compared to 21% on placebo. nih.gov Studies have also utilized the Overactive Bladder Questionnaire (OAB-q), which includes a symptom bother scale and a health-related quality of life scale. Fesoterodine treatment resulted in significant improvements in both of these OAB-q domains compared to placebo. dovepress.com
Efficacy in Specific Patient Populations
Geriatric Patients (≥65 years, ≥75 years)
Fesoterodine has demonstrated efficacy in treating OAB in geriatric patients, including those aged 75 years and older. nih.govnews-medical.netnih.gov A pooled analysis of two 12-week, randomized, double-blind, placebo-controlled studies stratified patients by age (<65 years, 65-74 years, and ≥75 years). nih.gov The results showed that in patients aged 65-74, both 4 mg and 8 mg doses of fesoterodine significantly improved most diary variables compared to placebo. cgjonline.ca For patients aged ≥75 years, the 8 mg dose of fesoterodine was found to be effective in improving all diary variables except for mean voided volume. nih.govcgjonline.ca
The Study of Fesoterodine in an Aging population (SOFIA), a large, prospective, placebo-controlled trial, specifically evaluated the efficacy of fesoterodine in patients aged 65 years and older. news-medical.netdovepress.com The study found that fesoterodine significantly reduced the mean number of urgency episodes, micturitions, and incontinence pads used per 24 hours compared to placebo. news-medical.net These improvements were observed in both the ≥65 to <75 years and the ≥75 years age groups. news-medical.net Furthermore, long-term open-label extension trials have shown that improvements in OAB symptoms and patient-reported HRQL outcomes were maintained for up to 36 months in all age groups, including those ≥75 years. cgjonline.ca
| Outcome Measure | Fesoterodine Group (Change from Baseline) | Placebo Group (Change from Baseline) | p-value |
|---|---|---|---|
| Urgency Episodes per 24 hours | -3.47 | -1.92 | < 0.001 |
| Micturition Frequency per 24 hours | -1.91 | -0.93 | < 0.001 |
| Nocturnal Micturition Frequency | -0.51 | -0.27 | 0.003 |
| Incontinence Pad Use per 24 hours | -1.07 | -0.48 | 0.01 |
Patients with Neurogenic Detrusor Overactivity (NDO) (e.g., spinal cord lesion, multiple sclerosis)
Fesoterodine has shown promise in the treatment of neurogenic detrusor overactivity (NDO) in patients with spinal cord lesions (SCL) and multiple sclerosis (MS). nih.govsci-hub.seisrctn.com A prospective, open-label study involving 124 patients with NDO due to SCL or MS demonstrated that treatment with fesoterodine 8 mg/day for 3 months resulted in significant improvements in urodynamic parameters. nih.govsci-hub.seauajournals.org
| Parameter | Baseline (Mean) | After 3 Months of Fesoterodine (Mean) | p-value |
|---|---|---|---|
| Maximum Detrusor Pressure (Pdetmax) | - | Significant Reduction | < 0.001 |
| Maximum Bladder Capacity | - | Significant Increase | < 0.001 |
| Bladder Compliance | - | Significant Increase | < 0.001 |
| SF-Qualiveen Score | - | Significant Increase | < 0.001 |
Patients with Parkinson's Disease and OAB
Fesoterodine has been found to be an effective treatment for OAB symptoms in patients with Parkinson's disease (PD). eco-vector.comnih.govparkinsonsnewstoday.com A randomized, double-blind, placebo-controlled study involving 63 patients with PD and OAB demonstrated that fesoterodine 4 mg significantly improved the number of micturition episodes per 24 hours compared to placebo. nih.govparkinsonsnewstoday.com The study also showed a decrease in the mean number of nocturia and urgency episodes in the fesoterodine group. nih.gov
An open-label extension phase of the study, where all patients received fesoterodine, further confirmed these findings with significant improvements in the mean number of micturition, urgency, and urgency urinary incontinence episodes. nih.gov Importantly, cognitive functions, as assessed by the Mini-Mental State Examination (MMSE), remained stable after 4 weeks of treatment, addressing a key concern with anticholinergic medications in this patient population. nih.govparkinsonsnewstoday.com
| Outcome Measure | Fesoterodine Group | Placebo Group | p-value |
|---|---|---|---|
| Change in Micturition Episodes per 24h (Double-Blind Phase) | Significant Improvement | - | < 0.001 |
| Change in Nocturia Episodes (Double-Blind Phase) | Decrease | - | - |
| Change in Urgency Episodes (Double-Blind Phase) | Decrease | - | - |
Patients with Renal Impairment
The use of fesoterodine in patients with renal impairment requires consideration of renal function. In individuals with mild to moderate renal insufficiency (creatinine clearance [CLCR] ranging from 30-80 mL/min), no dosage adjustment is necessary. nih.govfda.govmedscape.com However, in patients with severe renal insufficiency (CLCR <30 mL/min), the maximum recommended dose of fesoterodine is 4 mg per day. nih.govfda.govmedscape.com This is due to increased exposure to the active metabolite, with Cmax and AUC being 2.0- and 2.3-fold higher, respectively, in this population compared to healthy subjects. fda.gov
Patients with Hepatic Impairment
The pharmacokinetic profile of fesoterodine has been evaluated in individuals with hepatic impairment. Fesoterodine is a prodrug, rapidly converted to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT), by non-specific plasma esterases. The elimination of 5-HMT involves both metabolism by cytochrome P450 enzymes and renal excretion. researchgate.net
In a study involving subjects with moderate hepatic cirrhosis (Child-Pugh Class B), the systemic exposure to 5-HMT was altered compared to healthy individuals. researchgate.net Following a single 8 mg oral dose of fesoterodine, the maximum plasma concentration (Cmax) of the active metabolite increased by 1.4-fold, and the total exposure, as measured by the area under the curve (AUC), increased by 2.1-fold in patients with moderate hepatic impairment. fda.govopenaccessjournals.comeuropa.eu Despite these changes, the terminal half-life of the active metabolite remained largely unaffected. researchgate.net
No dose adjustment is typically recommended for patients with mild or moderate hepatic dysfunction. fda.govcgjonline.canih.gov However, fesoterodine has not been studied in patients with severe hepatic impairment (Child-Pugh Class C) and is therefore not recommended for this population. openaccessjournals.comeuropa.eucgjonline.caeuropa.eu
Table 1: Pharmacokinetic Parameters of 5-HMT in Patients with Moderate Hepatic Impairment vs. Healthy Subjects
| Parameter | Fold-Increase in Moderate Hepatic Impairment | Source |
| Cmax | 1.4 | fda.govopenaccessjournals.comeuropa.eu |
| AUC | 2.1 | fda.govopenaccessjournals.comeuropa.eu |
| Cmax = Maximum Plasma Concentration; AUC = Area Under the Curve |
Patients Dissatisfied with Previous Antimuscarinic Treatment (e.g., Tolterodine)
Fesoterodine has demonstrated significant efficacy in patients with overactive bladder (OAB) who were dissatisfied with their prior treatment with another antimuscarinic agent, tolterodine. eco-vector.comnih.govcenterwatch.com Studies have shown that switching to fesoterodine can lead to substantial improvements in OAB symptoms and high rates of treatment satisfaction. nih.govmedscape.com
In a 12-week, open-label, flexible-dose study, 516 patients who were dissatisfied with previous tolterodine therapy were started on fesoterodine 4 mg daily for four weeks. nih.gov After this initial period, patients and their physicians could decide to maintain the 4 mg dose or escalate to 8 mg. Approximately 50% of the subjects chose to escalate the dose to 8 mg at week 4. eco-vector.comnih.govnih.gov
By the end of the 12-week study, significant improvements from baseline were observed across several bladder diary variables, including a reduction in micturitions, urgency urinary incontinence (UUI) episodes, and urgency episodes (p<0.0001 for all). nih.gov Furthermore, approximately 80% of patients reported being satisfied with the new treatment, with 38% being very satisfied. nih.gov A post-hoc analysis of a non-interventional study found that over 90% of patients preferred fesoterodine treatment to their previous tolterodine ER therapy. medscape.com
A prespecified analysis focused on the early onset of action in this patient population found that fesoterodine 4 mg provided significant improvements in all bladder diary variables within the first week of treatment (p<0.0001). nih.gov The diary-dry rate (patients with UUI at baseline who reported no episodes after one week) was 38% at week 1. nih.gov
Table 2: Efficacy of Fesoterodine in Patients Dissatisfied with Prior Tolterodine Treatment (12-Week Study)
| Outcome | Result | Source |
| Dose Escalation | ~50% of patients escalated from 4 mg to 8 mg at week 4. | eco-vector.comnih.govnih.gov |
| Treatment Satisfaction | ~80% of patients reported satisfaction at week 12. | nih.gov |
| Patient Perception of Bladder Condition (PPBC) | 83% reported improvement at week 12. | nih.gov |
| Onset of Efficacy (4 mg) | Significant improvement in all diary variables at week 1. | nih.gov |
| Diary-Dry Rate (4 mg) | 38% at week 1. | nih.gov |
Long-Term Efficacy Assessments (up to 36 months)
The long-term efficacy of fesoterodine has been established in open-label extension studies, with treatment effects sustained for up to 36 months. cgjonline.canih.govclinicaltrials.gov A pooled analysis of two such studies assessed the durability of fesoterodine's effectiveness in subjects who had completed initial 12-week, double-blind trials. nih.gov
The significant improvements in OAB symptoms observed during the initial double-blind trials were sustained or even increased throughout the long-term open-label treatment period. nih.gov These sustained improvements were noted across all key bladder diary variables, including:
Urgency urinary incontinence (UUI) episodes per 24 hours
Micturitions per 24 hours
Urgency episodes per 24 hours
Mean voided volume per micturition
These long-term benefits were observed consistently across different age groups. nih.gov Patient-reported outcomes, such as health-related quality of life (HRQL) and treatment satisfaction, also showed maintained improvements throughout the 24-month assessment period. nih.gov
Table 3: Summary of Long-Term Fesoterodine Efficacy (up to 36 months)
| Outcome | Finding | Source |
| Treatment Duration | 49% of subjects continued treatment for ≥ 24 months. | nih.gov |
| Dose Maintenance | ~80% of continuing subjects remained on the 8 mg dose. | cgjonline.canih.gov |
| Symptom Improvement | Significant improvements in UUI, micturition frequency, and urgency were sustained or increased. | nih.gov |
| Patient Satisfaction | Treatment satisfaction rates remained high (≥ 84%) through 24 months. | nih.gov |
Dose-Dependent Efficacy and Optimal Dosing Strategies
The clinical efficacy of fesoterodine has been shown to be dose-dependent, with the 8 mg dose consistently demonstrating superior efficacy compared to the 4 mg dose. eco-vector.comnih.govresearchgate.nethra.nhs.ukpfizer.com This dose-response relationship allows for flexible dosing to balance efficacy and individual patient response. cgjonline.canih.gov
A large, 12-week, randomized, double-blind trial (the EIGHT study) was specifically designed to compare the efficacy of fesoterodine 8 mg versus 4 mg and placebo. nih.govresearchgate.net The results showed that fesoterodine 8 mg was statistically significantly superior to fesoterodine 4 mg in reducing the primary endpoint of UUI episodes per 24 hours. nih.govpfizer.com Both the 4 mg and 8 mg doses were significantly more effective than placebo. nih.govscottishmedicines.org.ukauajournals.org
Table 4: Comparative Efficacy of Fesoterodine 4 mg vs. 8 mg vs. Placebo (12-Week EIGHT Study)
| Efficacy Endpoint (Change from Baseline) | Fesoterodine 4 mg | Fesoterodine 8 mg | Placebo | Source |
| Reduction in UUI Episodes/24h | Significant vs. Placebo | Significantly Greater than 4 mg & Placebo | - | nih.govpfizer.com |
| Reduction in Micturitions/24h | Significant vs. Placebo | Significantly Greater than 4 mg & Placebo | - | nih.gov |
| Reduction in Urgency Episodes/24h | Significant vs. Placebo | Significantly Greater than 4 mg & Placebo | - | nih.gov |
| Diary-Dry Rate | Significantly Higher vs. Placebo | Significantly Higher than 4 mg & Placebo | 3.4% | nih.gov |
In another study, patient-reported treatment response rates were 64% for fesoterodine 4 mg and 74% for fesoterodine 8 mg, compared to 45% for placebo. scottishmedicines.org.uk The 8 mg dose also demonstrated superiority over tolterodine ER 4 mg in reducing UUI episodes and improving most patient-reported outcomes. eco-vector.comnih.gov
The optimal dosing strategy often involves starting with fesoterodine 4 mg once daily. droracle.aieuropa.eugoodrx.com Based on the individual's response and tolerability, the dose may be increased to 8 mg to achieve optimal symptom relief. droracle.aieuropa.eugoodrx.com In flexible-dose studies, about half of the patients, particularly those with more severe symptoms at baseline, opted to escalate from the 4 mg to the 8 mg dose. nih.gov These patients experienced further significant improvements in their OAB symptoms after the dose was increased. medscape.comnih.gov This flexible approach allows for patient-optimized dosing to maximize therapeutic benefit. nih.govsmw.chresearchgate.net
Safety and Tolerability of Fesoterodine Fumarate
Adverse Event Profiles
As an antimuscarinic agent, fesoterodine (B1237170) fumarate (B1241708) commonly elicits anticholinergic side effects. nih.gov The most prevalent of these is dry mouth. fda.govhres.ca In clinical trials, the incidence of dry mouth was dose-dependent, occurring in 19% of patients taking 4 mg/day and 35% of those on 8 mg/day, compared to 7% in the placebo group. fda.gov Most cases of dry mouth were reported within the first month of treatment and were typically mild to moderate. hres.carxlist.com
Constipation is the second most common anticholinergic adverse event. nih.gov Incidence rates were 4% for the 4 mg/day dose and 6% for the 8 mg/day dose, versus 2% for placebo. fda.gov Other reported anticholinergic effects include dry eyes, blurred vision, and dizziness. mayoclinic.orgpatsnap.comdroracle.ai The incidence of dizziness was notably higher in patients receiving the 8 mg dose. nih.govdrugs.com Elderly patients may be more susceptible to side effects such as constipation, dizziness, and dry mouth. mayoclinic.org
| Adverse Event | Placebo (%) | Fesoterodine Fumarate 4 mg (%) | This compound 8 mg (%) |
|---|---|---|---|
| Dry Mouth | 7 | 19 | 35 |
| Constipation | 2 | 4 | 6 |
Urinary tract infection (UTI) has been reported as a side effect of this compound treatment. patsnap.com Studies have indicated that the incidence of UTIs may be higher in patients aged 75 years and older compared to younger patients. nih.govdrugs.com
This compound is associated with a risk of urinary retention and should be used with caution in patients with clinically significant bladder outlet obstruction. nih.gov It is contraindicated in patients with pre-existing urinary retention. mayoclinic.orgdrugs.com In long-term, open-label studies, urinary retention was reported as a serious adverse event in a small number of cases. fda.govnih.gov Difficulty in passing urine (dribbling) and a decrease in urine volume can be signs of urinary retention. mayoclinic.orgdrugs.com
This compound has been associated with a dose-dependent increase in heart rate. nih.govhres.ca In a study evaluating cardiac electrophysiology, the mean increase in heart rate compared to placebo was 3 beats per minute for the 4 mg/day dose and 11 beats per minute for a 28 mg/day dose. nih.gov In placebo-controlled phase 3 studies, the mean increases in heart rate were approximately 3-4 beats/minute in the 4 mg/day group and 3-5 beats/minute in the 8 mg/day group compared to placebo. hres.ca Palpitations have also been identified as a potential cardiovascular side effect during post-approval use. nih.gov
Anticholinergic agents have the potential to cause central nervous system (CNS) effects. hres.ca With this compound, reported CNS effects include headache, dizziness, and somnolence. nih.gov Patients are advised to be aware of these potential effects, especially after starting treatment or increasing the dose. hres.ca
The impact of fesoterodine on cognitive function has been a subject of specific investigation, particularly in older adults. nih.gov Studies in healthy older individuals have shown that the effects of fesoterodine on attention, memory, and executive function were similar to placebo. cuaj.ca In a 12-week study involving vulnerable elderly patients, no change in the Mini-Mental State Examination (MMSE) score was observed in either the fesoterodine or placebo groups. nih.gov Although its active metabolite can cross the blood-brain barrier, it is also actively transported out of the CNS, which may limit adverse CNS effects. nih.govcuaj.caresearchgate.net However, there have been rare reports of delirium and subjective cognitive impairment, suggesting that caution should be exercised in frail, elderly patients. cuaj.ca
Serious Adverse Events and Discontinuation Rates
In combined Phase 2 and 3 placebo-controlled trials, the incidence of serious adverse events (SAEs) was 1.9% for placebo, 3.5% for fesoterodine 4 mg, and 2.9% for fesoterodine 8 mg. nih.govfda.gov The majority of these SAEs were considered by investigators to be unrelated to the study medication. fda.gov The few SAEs deemed possibly related included angina, chest pain, gastroenteritis, and QT prolongation on an ECG. nih.govfda.gov In long-term open-label studies, SAEs reported more than once and judged to be at least possibly related to the medication included urinary retention, diverticulitis, constipation, and irritable bowel syndrome. fda.govrxlist.comnih.gov
| Study Group | Discontinuation Rate due to Adverse Events (%) |
|---|---|
| Placebo | 2 - 6 |
| This compound 4 mg | ~4 |
| This compound 8 mg | 6 - 12 |
| Tolterodine (B1663597) ER 4 mg | 4 |
Safety in Specific Patient Populations
The safety profile of this compound has been evaluated in various specific patient populations to determine its suitability and identify any potential risks. These populations include geriatric patients, individuals with renal or hepatic impairment, pediatric patients, and those with cardiovascular conditions.
Geriatric Patients
A study focusing on "medically complex" vulnerable older individuals (mean age 75) with multiple comorbidities and concomitant medications found fesoterodine to be generally well-tolerated. nih.gov Furthermore, in the LUTS-FORTA (Lower Urinary Tract Symptoms - Fit for The Aged) classification, which assesses the appropriateness of medications for older patients, fesoterodine was rated as "beneficial" due to its efficacy and tolerability profile in this demographic. nih.gov
Table 1: Incidence of Dry Mouth with Fesoterodine 8 mg by Age Group
| Age Group | Incidence of Dry Mouth |
|---|---|
| <65 years | 6.6% |
| 65–74 years | 8.3% |
| ≥75 years | 9.3% |
Data derived from a post-hoc analysis of clinical trials. nih.gov
Patients with Renal Impairment
The use of this compound requires caution in patients with impaired renal function. hres.ca While no dose adjustment is necessary for patients with mild to moderate renal impairment, fesoterodine is not recommended in patients with severe renal impairment (CrCl <30 mL/min). drugs.commedscape.com Co-administration of fesoterodine with potent CYP3A4 inhibitors is contraindicated in cases of severe renal impairment. nih.gov Reduced renal function can lead to an accumulation of the drug in the body, potentially increasing the risk of adverse effects. rexall.ca
Patients with Hepatic Impairment
Similar to renal impairment, caution is advised when administering this compound to patients with impaired hepatic function. hres.ca No dose adjustment is required for individuals with mild to moderate hepatic impairment. nih.govdrugs.com However, fesoterodine has not been studied in patients with severe hepatic impairment (Child-Pugh C) and is therefore not recommended for use in this population. hres.cadrugs.com The metabolism of fesoterodine's active metabolite involves cytochrome P450 enzymes, which can be altered in patients with hepatic dysfunction. nih.gov
Pediatric Patients
The safety and efficacy of this compound in pediatric patients have not been fully established for all conditions. hres.cadrugs.com For the treatment of neurogenic detrusor overactivity (NDO), fesoterodine has been evaluated in children aged 6 to 17 years. fda.gov In a phase 3 study, fesoterodine was found to have a favorable benefit-risk profile in this population. nih.gov
The most commonly reported adverse reactions in pediatric patients with NDO include diarrhea, urinary tract infection, dry mouth, constipation, abdominal pain, nausea, increased weight, and headache. fda.gov Gastrointestinal effects, such as dry mouth, were noted, but no detrimental effects on cognitive function, behavior, or vision were observed in one study. nih.govresearchgate.net Another study in children with overactive bladder (OAB) noted an increase in heart rate with fesoterodine. nih.gov Long-term safety in children is an area considered to have missing information. swissmedic.ch
Table 2: Common Adverse Reactions (≥2%) in Pediatric Patients with NDO Treated with Fesoterodine (Study 3)
| Adverse Reaction |
|---|
| Diarrhea |
| Urinary Tract Infection |
| Dry Mouth |
| Constipation |
| Abdominal Pain |
| Nausea |
| Weight Increased |
| Headache |
As reported in a Phase 3 clinical trial. fda.gov
Patients with Cardiovascular Conditions
This compound belongs to the class of antimuscarinic drugs, which are known to have potential cardiac effects, including an increase in heart rate. hres.cahres.ca In placebo-controlled studies, mean increases in heart rate of approximately 3 to 5 beats per minute were observed with the 8 mg/day dose. hres.ca Although there is no definitive clinical trial data confirming that fesoterodine aggravates pre-existing cardiac conditions, caution is advised when prescribing it to patients with ischemic heart disease, congestive heart failure, cardiac arrhythmias, or tachycardia. hres.ca
Long-Term Safety and Tolerability
The long-term safety and tolerability of this compound have been assessed in open-label extension studies. fda.govnih.gov In these studies, patients have received treatment for extended periods, with some continuing for up to three years. hres.cafda.gov
The adverse events observed during these long-term studies were similar to those seen in shorter, 12-week, placebo-controlled trials. hres.cahres.cafda.gov The most frequently reported events included dry mouth and constipation, which were generally mild to moderate in intensity. hres.cafda.gov In one open-label extension study, 61% of subjects continued treatment for at least 24 months, and no unexpected safety signals were identified. nih.gov Dry mouth was the most common reason for discontinuation, though it led to cessation of treatment in only a small percentage of subjects. nih.gov
A combined analysis of all open-label trials showed that 857 patients received fesoterodine for at least 6 months, 701 for at least one year, 529 for at least two years, and 105 for at least three years, indicating sustained treatment in a substantial number of patients. hres.ca
Comparative Studies and Meta Analyses
Comparison with Other Antimuscarinic Agents (e.g., Tolterodine (B1663597), Oxybutynin (B1027), Solifenacin (B1663824), Imidafenacin)
Fesoterodine (B1237170) has been extensively compared to other antimuscarinic drugs in the management of OAB.
Tolterodine: Multiple double-blind, randomized controlled trials have shown that fesoterodine leads to similar reductions in daily urinary urge incontinence and micturition events when compared to extended-release (ER) tolterodine. cda-amc.ca However, some superiority trials have indicated that fesoterodine 8 mg is more effective than tolterodine ER 4 mg in improving urgency urinary incontinence (UUI) episodes and the number of continent days per week. nih.govresearchgate.net A post-hoc pooled analysis of two placebo-controlled trials revealed that fesoterodine 8 mg demonstrated significantly greater improvements in various OAB-related variables compared to tolterodine ER 4 mg across different age groups (<65, 65-74, and ≥75 years). urotoday.com Specifically, for subjects under 65, fesoterodine showed greater improvements in UUI episodes, micturitions, and quality of life measures. urotoday.com For those aged 65-74, improvements in mean voided volume and certain quality of life domains were more significant with fesoterodine. urotoday.com In individuals aged 75 and older, fesoterodine led to greater improvements in urgency episodes and other key metrics. urotoday.com Furthermore, a pooled analysis of two 12-week trials showed that a switch from tolterodine to fesoterodine 8 mg resulted in statistically significant improvements in patient-reported outcomes. dovepress.com In terms of safety, one network meta-analysis found tolterodine to be superior to fesoterodine regarding dry mouth. nih.gov Another meta-analysis suggested that tolterodine may have a better safety profile for several adverse events, while fesoterodine's safety was comparable to other antimuscarinics. nih.gov
Oxybutynin: A network meta-analysis comparing various oral therapies for OAB found that while oxybutynin 5 mg was most effective in increasing voided volume per micturition, fesoterodine 8 mg was the most effective in reducing urgency incontinence episodes per day. scielo.br In terms of cost, immediate-release oxybutynin is noted to be less expensive than fesoterodine. cda-amc.ca
Imidafenacin (B1671753): A network meta-analysis found that imidafenacin was superior to oxybutynin and propiverine (B1210425) in terms of dry mouth, while fesoterodine was superior to oxybutynin. nih.gov Another network meta-analysis indicated that imidafenacin might increase the risk of hypertension compared to a placebo. scielo.br
Comparative Efficacy and Safety Summary
| Drug | Key Efficacy Findings | Key Safety/Tolerability Findings |
|---|---|---|
| Fesoterodine | Superior to tolterodine ER 4 mg for UUI episodes and continent days. nih.govresearchgate.net Most effective for urgency incontinence episodes/day (8 mg dose). scielo.br | Comparable safety profile to other antimuscarinics. nih.gov |
| Tolterodine | Similar efficacy to fesoterodine in reducing UUI and micturition events. cda-amc.ca | Superior to fesoterodine regarding dry mouth in one analysis. nih.gov May have a better overall safety profile. nih.gov |
| Oxybutynin | Most effective in increasing voided volume per micturition (5 mg dose). scielo.br | - |
| Solifenacin | Most effective for daily micturitions and incontinence episodes (10 mg dose). scielo.br Better overall efficacy in one analysis. scielo.br | Lower incidence of cognitive impairment compared to fesoterodine in one study. nih.gov |
| Imidafenacin | - | Superior to oxybutynin and propiverine for dry mouth. nih.gov May increase hypertension risk. scielo.br |
Pooled Analyses and Meta-Analyses of Clinical Trial Data
Pooled data from two phase III, randomized, placebo-controlled trials demonstrated that both fesoterodine 4 mg and 8 mg significantly improved health-related quality of life (HRQoL) in patients with OAB compared to placebo. nih.gov The 8 mg dose showed statistically significant improvements over placebo in eight of the nine King's Health Questionnaire (KHQ) domains, while the 4 mg dose and tolterodine-ER showed improvements in seven domains. nih.gov Fesoterodine 8 mg also resulted in better outcomes than the 4 mg dose in the "Emotions" and "Symptom Severity" domains. nih.gov
A pooled analysis of data from two double-blind trials specifically looked at the efficacy and tolerability of fesoterodine versus tolterodine in different age groups. urotoday.com This analysis confirmed that fesoterodine 8 mg consistently improved several OAB-related variables more than tolterodine ER 4 mg across all age groups studied (<65, 65-74, and ≥75 years), with some differences reaching statistical significance. urotoday.com
Another pooled analysis focusing on older patients (≥65 years) from ten double-blind, placebo-controlled studies reaffirmed the efficacy of fesoterodine in this population. oup.com A separate pooled post-hoc analysis from two 12-week studies also showed that fesoterodine was effective and generally well-tolerated in older adults, with the 8 mg dose significantly improving UUI episodes in patients aged <65, 65-74, and ≥75 years compared to placebo. cgjonline.ca
A network meta-analysis of 60 randomized controlled trials involving over 50,000 subjects concluded that fesoterodine 8mg was the most effective treatment for reducing mean daily urgency incontinence episodes. scielo.br Another network meta-analysis of 45 randomized controlled trials with over 124,000 patients found that fesoterodine had a comparable safety profile to darifenacin, imidafenacin, oxybutynin, and solifenacin. nih.gov
Comparative Effectiveness Research
Comparative effectiveness research has been conducted to understand the real-world clinical utility of fesoterodine. One study highlighted that a switch from tolterodine to fesoterodine 8 mg led to significant improvements in patient-reported outcomes, including the Patient Perception of Bladder Condition and Urgency Perception Scale. dovepress.com
Research has also explored the effectiveness of fesoterodine as an add-on therapy. In men with benign prostatic hyperplasia and persistent OAB symptoms despite silodosin (B1681671) monotherapy, adding fesoterodine was more effective than adding mirabegron (B1684304) in improving OAB symptoms and storage functions without worsening voiding symptoms. nih.gov
A plain language summary of a study published in Neurourology and Urodynamics focused on the likelihood of symptom relief for patients taking fesoterodine, making research findings more accessible to the public. becarispublishing.com
Pharmacoeconomic Evaluations (e.g., cost-minimization analysis)
Pharmacoeconomic studies have evaluated the cost-effectiveness of fesoterodine in relation to other OAB treatments.
A cost-minimization analysis submitted by the manufacturer compared fesoterodine with other oral therapies like tolterodine, solifenacin, trospium, and darifenacin. cda-amc.ca This analysis concluded that fesoterodine was at least as cost-effective as tolterodine ER 4 mg. scottishmedicines.org.uk The Canadian Drug Expert Committee (CDEC) noted that at the submitted price, the daily cost of fesoterodine was less expensive than extended-release tolterodine. cda-amc.ca
Another Spanish study evaluated the cost-effectiveness of a flexible-dose regimen of fesoterodine. nih.gov It found that for newly diagnosed female patients, a fast escalation to the 8 mg dose was a cost-effective option compared to the standard escalation from 4 mg to 8 mg. nih.gov
A cost-effectiveness analysis comparing fesoterodine to the beta-3 adrenoceptor agonist mirabegron for first-line treatment of OAB with UUI in Spain found that fesoterodine could be considered a cost-effective option. nih.gov Although total costs were slightly higher for fesoterodine, it also resulted in slightly higher QALYs, with a 61.1% probability of being cost-effective at a willingness-to-pay threshold of €30,000 per QALY. nih.gov
In the UK, a cost-utility analysis found solifenacin to be dominant over fesoterodine, meaning it provided greater clinical benefit and associated QALYs at a lower cost. nih.gov
Pharmacoeconomic Evaluation Summary
| Comparison | Country | Finding | Citation |
|---|---|---|---|
| Fesoterodine vs. Tolterodine ER | - | Fesoterodine is at least as cost-effective as tolterodine ER. | scottishmedicines.org.uk |
| Fesoterodine vs. Tolterodine, Solifenacin | Spain | Fesoterodine is a cost-effective alternative. | d-nb.infonih.gov |
| Fesoterodine (fast escalation) vs. Fesoterodine (standard escalation) | Spain | Fast escalation is a cost-effective option. | nih.gov |
| Fesoterodine vs. Mirabegron | Spain | Fesoterodine can be considered a cost-effective option. | nih.gov |
| Fesoterodine vs. Solifenacin | UK | Solifenacin was found to be dominant over fesoterodine. | nih.gov |
Future Directions in Fesoterodine Fumarate Research
Further Investigation into Specific Patient Cohorts (e.g., neurological conditions)
The application of fesoterodine (B1237170) fumarate (B1241708) in patients with neurological conditions that affect lower urinary tract function, such as neurogenic detrusor overactivity (NDO), is a significant area of ongoing and future research. fda.gov Studies have been designed to evaluate the efficacy and safety of fesoterodine in pediatric patients aged 6 to 17 with NDO, a condition often associated with congenital issues like spina bifida or acquired neurological damage. fda.goveuropa.eu
A phase 3, randomized, open-label study has been conducted to assess fesoterodine in children with NDO, with patients stratified into cohorts based on body weight. europa.eu For children weighing over 25 kg, the study compared fixed doses of fesoterodine (4 mg and 8 mg) against an active comparator, oxybutynin (B1027). europa.eupfizermedicalinformation.com The primary endpoint in these studies is often a change in urodynamic parameters, such as maximum cystometric bladder capacity. europa.eu Results from such trials have shown significant increases in maximum cystometric bladder capacity with both fesoterodine and oxybutynin. europa.eu
Future research will likely continue to explore fesoterodine's role in various neurological conditions. For instance, a prospective study has already investigated the efficacy of 8 mg fesoterodine fumarate in patients with neurogenic detrusor overactivity resulting from spinal cord lesions or multiple sclerosis. researchgate.net The findings indicated significant improvements in detrusor pressure, bladder capacity, compliance, and quality of life. researchgate.net Additionally, a randomized, double-blind, placebo-controlled study has evaluated the short-term efficacy and safety of this compound in Parkinson's disease patients with overactive bladder (OAB) symptoms, showing significant improvements in OAB symptoms without negatively impacting cognitive functions. nih.gov These studies pave the way for more extensive research into the nuanced application of fesoterodine in diverse neurological patient groups.
Mechanistic Studies on Receptor Selectivity and Downstream Signaling
Fesoterodine is a competitive, specific muscarinic receptor antagonist. europa.eu It is a prodrug that is rapidly and extensively hydrolyzed by non-specific plasma esterases to its active metabolite, 5-hydroxymethyl tolterodine (B1663597) (5-HMT). europa.eunih.govnih.gov This active metabolite is responsible for the antimuscarinic activity of fesoterodine. europa.eudrugbank.com Muscarinic receptors, particularly the M2 and M3 subtypes, play a crucial role in the contraction of the urinary bladder's smooth muscle. openaccessjournals.com By antagonizing these receptors, 5-HMT inhibits bladder contractions and reduces detrusor pressure. drugbank.com
Future mechanistic studies are expected to further elucidate the intricacies of fesoterodine's interaction with muscarinic receptor subtypes and the subsequent downstream signaling pathways. While it is known to be a non-selective muscarinic antagonist, a deeper understanding of its binding kinetics and functional effects on different receptor subtypes (M1-M5) could reveal opportunities for more targeted therapies with fewer side effects. Research into the molecular crosstalk between different signaling pathways activated by muscarinic receptor antagonism is also a promising avenue. researchgate.net Investigating the potential for biased agonism, where a ligand preferentially activates certain signaling pathways over others at the same receptor, could lead to the development of novel compounds with improved therapeutic profiles. researchgate.net
Real-World Evidence (RWE) Studies and Observational Data
Real-world evidence (RWE), derived from the analysis of real-world data (RWD), is becoming increasingly important in complementing the evidence from traditional randomized controlled trials (RCTs). nih.govrevistafarmaciahospitalaria.es RWD is routinely collected from various sources, including electronic health records, insurance claims data, and patient registries. nih.govfda.gov This type of evidence can provide valuable insights into the long-term effectiveness, safety, and utilization patterns of medications like fesoterodine in broader, more diverse patient populations than those typically included in clinical trials. nih.gov
Regulatory bodies like the FDA and the European Medicines Agency (EMA) are increasingly integrating RWE into their decision-making processes. fda.goveuropa.eu For fesoterodine, future RWE studies could focus on its use and performance in routine clinical practice, including adherence rates, reasons for discontinuation, and its effectiveness in patients with multiple comorbidities who are often excluded from RCTs. Observational studies can also help to identify rare adverse events that may not be detected in the relatively smaller and shorter-duration clinical trials. A post-marketing surveillance study in Korea has already provided real-world data on the safety and efficacy of this compound in patients with overactive bladder. researchgate.net
Exploration of Combination Therapies
The potential for combining fesoterodine with other therapeutic agents to enhance efficacy or reduce side effects is a key area for future research. Studies have already explored the combination of fesoterodine with α-blockers like tamsulosin (B1681236) for men with lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH). nih.govkarger.com These studies have suggested that combination therapy can be more effective than monotherapy in improving storage symptoms. nih.govkarger.com
Another promising area is the combination of fesoterodine with β3-adrenoceptor agonists, such as mirabegron (B1684304). eco-vector.com A study in a rat model of pelvic congestion demonstrated that the combination of 5-HMT (the active metabolite of fesoterodine) and mirabegron had synergistic effects on increasing bladder capacity. nih.gov This suggests that combining drugs with different mechanisms of action could be a valuable strategy for treating overactive bladder. Future clinical trials will be needed to confirm the safety and efficacy of these combination therapies in humans.
Pharmacogenomic and Biomarker Research
Pharmacogenomics, the study of how genes affect a person's response to drugs, holds the potential to personalize fesoterodine therapy. researchgate.net Fesoterodine's active metabolite, 5-HMT, is primarily metabolized by the cytochrome P450 enzymes CYP2D6 and CYP3A4. nih.gov Individuals can be classified as poor, intermediate, normal, or ultrarapid metabolizers based on their CYP2D6 genetic sequence. researchgate.netnih.gov
A pilot study investigated whether CYP2D6 metabolizer status was associated with the effectiveness or adverse events of fesoterodine. researchgate.net While this initial study with a limited sample size did not find a significant association, it highlighted the need for further investigation, particularly in poor metabolizers. researchgate.netduke.edularvol.com Future research in this area could lead to the identification of genetic biomarkers that can predict a patient's response to fesoterodine, allowing for more individualized dosing strategies to maximize efficacy and minimize side effects. nih.gov The FDA label for fesoterodine already includes information on the impact of CYP2D6 metabolizer status on the drug's pharmacokinetics. fda.gov
Long-Term Outcome Studies Beyond 36 Months
While existing long-term extension studies have provided valuable data on the safety and efficacy of fesoterodine for up to 36 months, there is a need for studies with even longer follow-up periods. cgjonline.canih.gov A pooled analysis of two open-label extension studies showed that fesoterodine was well-tolerated and associated with sustained improvements in OAB symptoms, irrespective of age, for up to 36 months. nih.gov
Future long-term outcome studies should aim to assess the persistence of efficacy and the safety profile of fesoterodine beyond the current 36-month timeframe. This would provide a more complete understanding of the benefits and risks associated with chronic fesoterodine use. Such studies could also collect data on long-term patient-reported outcomes and quality of life measures to better understand the impact of sustained treatment on patients' daily lives.
Research on Patient-Reported Outcomes and Quality of Life Measures
Future research should continue to incorporate a wide range of PROs and QoL measures to capture the full spectrum of treatment benefits. This could include the development and validation of new, more sensitive instruments that can detect subtle but meaningful changes in a patient's well-being. Studies could also explore the impact of fesoterodine on specific aspects of quality of life that are particularly relevant to patients with overactive bladder, such as social functioning, sleep quality, and mental health. Long-term studies assessing the sustained impact on these measures are also warranted. nih.govclinicaltrials.gov
Q & A
Q. What analytical techniques are recommended for quantifying fesoterodine fumarate in pharmaceutical formulations, and how are they validated?
Methodological Answer: High-performance liquid chromatography with photodiode array detection (HPLC-PDA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely used. Validation follows ICH guidelines, including parameters such as linearity (R² > 0.995), accuracy (recovery 98–102%), precision (RSD < 2%), and specificity (no interference from excipients). For dissolution testing of extended-release tablets, monolithic LC methods are employed to assess release kinetics .
Q. How is the equilibrium solubility of this compound in 2-butanone determined experimentally?
Methodological Answer: Equilibrium solubility is measured using calibrated Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy. A 6th-degree polynomial (Equation 12) models the temperature-dependent solubility curve, enabling precise fitting of experimental data across a range of temperatures (e.g., 10–50°C). This approach supports crystallization process design .
Q. What safety precautions are critical when handling this compound in laboratory settings?
Methodological Answer: Use respiratory protection (e.g., NIOSH-approved masks for low exposure; self-contained breathing apparatus for high exposure), nitrile gloves, and eye shields. Avoid skin/eye contact and inhalation of dust. Store separately from food/feed and dispose of waste according to water hazard class 1 protocols (slightly hazardous). Stability studies under 40°C/75% humidity confirm material integrity .
Q. What polymorphic forms of this compound exist, and how is form I selectively crystallized?
Methodological Answer: Polymorphs I, A, B, and C are identified. Pure form I is obtained via cooling crystallization in 2-butanone with controlled nucleation rates (0.5–2.0°C/min). Seeding strategies and in-situ ATR-FTIR monitoring ensure phase purity (>99.8% by XRD) .
Advanced Research Questions
Q. How can population balance models integrate nucleation, growth, and agglomeration kinetics to simulate batch crystallization?
Methodological Answer: The model combines mass/energy balances with kinetic equations for primary nucleation (), growth (), and agglomeration (). Parameters are derived via nonlinear regression (Nelder-Mead simplex method) using experimental concentration curves and crystal size distributions. Validation against six crystallization experiments shows <5% deviation in yield and mean crystal size .
Q. What machine learning frameworks are effective for predictive control of this compound crystallization?
Methodological Answer: Recurrent neural networks (RNNs) and autoencoder-RNNs (AERNNs) trained on semi-empirical population balance model data optimize cooling profiles. Model predictive control (MPC) schemes improve computational efficiency by 40% while maintaining target crystal size (D50: 50–250 µm) and minimizing fines (<10% particles <20 µm) .
Q. What synthetic strategies minimize degradation impurities (e.g., compounds VI–IX) in this compound?
Methodological Answer: Sub-stoichiometric fumaric acid (molar ratio 1:0.4–0.8 vs. base) during salt formation reduces impurities to <0.10% HPLC area. Accelerated stability studies (40°C/75% RH for 90 days) show no detectable levels of impurities VIII/IX. Impurity quantification uses HPLC with reference standards synthesized via triflate-catalyzed reactions .
Q. How does real-time monitoring enhance this compound crystallization kinetics analysis?
Methodological Answer: Focused beam reflectance measurement (FBRM) tracks chord length distributions, while ATR-FTIR provides solute concentration profiles. These tools enable dynamic adjustment of cooling rates to suppress agglomeration and maintain narrow particle size distributions (span <1.5) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
